molecular formula C32H31N3O7S B12764466 Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- CAS No. 4626-98-6

Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)-

Cat. No.: B12764466
CAS No.: 4626-98-6
M. Wt: 601.7 g/mol
InChI Key: RBNJOPDDQAFHGK-VBUCQZHJSA-N
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Description

Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)-: is a complex organic compound with a unique structure that includes glycine, cysteine, and glutamic acid residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, high-throughput screening, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

    Nucleophiles and electrophiles: Halides, amines, and carbonyl compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.

Scientific Research Applications

Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and as a probe for studying protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Proteins, enzymes, and receptors that are involved in various biological processes.

    Pathways: Signal transduction pathways, metabolic pathways, and redox reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycine derivatives and compounds containing cysteine and glutamic acid residues. Examples include:

    Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- analogs: Compounds with similar structures but different substituents.

    Other glycine derivatives: Compounds such as glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)-.

Uniqueness

The uniqueness of Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- lies in its specific structure and the combination of functional groups it contains. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

4626-98-6

Molecular Formula

C32H31N3O7S

Molecular Weight

601.7 g/mol

IUPAC Name

(2S)-5-amino-2-[[1-(carboxymethylamino)-3-[(6-hydroxy-5,6-dihydronaphtho[1,2-b]phenanthren-5-yl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H31N3O7S/c33-27(36)12-11-25(32(41)42)35-26(31(40)34-15-28(37)38)16-43-30-21-8-4-3-7-20(21)23-13-18-10-9-17-5-1-2-6-19(17)22(18)14-24(23)29(30)39/h1-10,13-14,25-26,29-30,35,39H,11-12,15-16H2,(H2,33,36)(H,34,40)(H,37,38)(H,41,42)/t25-,26?,29?,30?/m0/s1

InChI Key

RBNJOPDDQAFHGK-VBUCQZHJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)SCC(C(=O)NCC(=O)O)N[C@@H](CCC(=O)N)C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)SCC(C(=O)NCC(=O)O)NC(CCC(=O)N)C(=O)O)O

Origin of Product

United States

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